![molecular formula C23H17ClN2O4 B4712496 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4712496.png)
3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile
Overview
Description
3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile, also known as BMN, is a synthetic compound that has been widely studied for its potential use in scientific research. BMN is a member of the acrylonitrile family and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile works by binding to specific proteins and modulating their activity. It has been shown to bind to voltage-gated sodium channels and inhibit their function. This compound has also been shown to bind to certain ion channels and alter their activity. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile in lab experiments is its high binding affinity for certain proteins, making it a useful tool for studying protein function. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile research. One area of interest is the development of this compound-based fluorescent probes for imaging biological systems. Another area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Scientific Research Applications
3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile has been studied for its potential use as a fluorescent probe for imaging biological systems. It has also been used as a tool for studying protein-protein interactions and as a modulator of ion channels. This compound has been shown to have a high binding affinity for certain proteins, making it a useful tool for studying protein function.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-22-12-18(11-19(14-25)17-7-9-20(24)10-8-17)21(26(27)28)13-23(22)30-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSMYKOHLNVOON-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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